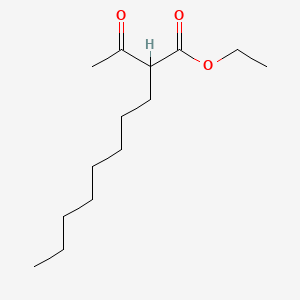

Ethyl 2-acetyldecanoate

Description

Ethyl 2-acetyldecanoate (CAS: 24317-95-1) is a branched-chain ester with the molecular formula C₁₄H₂₆O₃ and a molecular weight of 242.35 g/mol . It is synthesized via alkylation of ethyl acetoacetate with 1-bromooctane under phase-transfer catalysis (K₂CO₃, Bu₄NCl, CH₂Cl₂), yielding a pale yellow oil . This compound serves as a key intermediate in organic synthesis, particularly for coumarin derivatives used in steroid sulfatase inhibitors . Its structure includes a 10-carbon chain with an acetyl group at the second position, distinguishing it from linear esters like ethyl decanoate.

Properties

IUPAC Name |

ethyl 2-acetyldecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-4-6-7-8-9-10-11-13(12(3)15)14(16)17-5-2/h13H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTZVOCKCUIHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947147 | |

| Record name | Ethyl 2-acetyldecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24317-95-1 | |

| Record name | Decanoic acid, 2-acetyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24317-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-acetyldecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024317951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-acetyldecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetyldecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetyldecanoate can be synthesized through the esterification reaction between acetic acid and decanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where acetic acid and decanoic acid are mixed with an acid catalyst. The mixture is heated to a specific temperature to facilitate the esterification reaction. The product is then purified through distillation to obtain the desired ester.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids.

Reduction: Reduction of this compound can yield alcohols.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-acetyldecanoate has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in drug development, particularly in the synthesis of compounds with biological activity. For example:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-cancer Agents : Research has demonstrated that certain derivatives can inhibit cancer cell proliferation, suggesting potential applications in oncology .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to form C-C bonds is crucial for constructing complex organic molecules. Notable applications include:

- Synthesis of β-Keto Esters : this compound can be transformed into β-keto esters through reactions with aldehydes or ketones, which are important intermediates in organic synthesis .

- Formation of Coumarin Derivatives : It has been used in the synthesis of coumarin derivatives, which possess various biological activities .

Case Study 1: Antimicrobial Derivatives

A study explored the synthesis of antimicrobial derivatives of this compound. The researchers synthesized several derivatives and tested their efficacy against common bacterial strains. The results showed that certain modifications enhanced antimicrobial activity significantly.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Base Compound | Moderate | Low |

| Derivative A | High | Moderate |

| Derivative B | Very High | High |

Case Study 2: Anti-cancer Activity

Another research project focused on the anti-cancer properties of this compound derivatives. The study involved testing various compounds on MCF-7 breast cancer cells.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Base Compound | 50 | Apoptosis induction |

| Derivative C | 20 | Cell cycle arrest |

| Derivative D | 15 | Inhibition of tubulin polymerization |

Mechanism of Action

The mechanism of action of ethyl 2-acetyldecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and decanoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl Decanoate (Ethyl Caprate)

- Molecular Formula : C₁₂H₂₄O₂

- Molecular Weight : 200.32 g/mol

- Physical State : Colorless liquid with a fruity odor .

- Synthesis: Direct esterification of decanoic acid with ethanol .

- Applications : Widely used as a food flavoring agent due to its high odor activity value (OAV) in beverages and dairy products .

- Key Differences: Lacks the acetyl group, resulting in simpler reactivity and lower molecular weight compared to ethyl 2-acetyldecanoate.

Ethyl 2-Acetyldodecanoate

- Molecular Formula : C₁₆H₃₀O₃

- Molecular Weight : 270.41 g/mol

- Physical State : Pale yellow oil .

- Synthesis: Similar to this compound but uses 1-bromodecane for alkylation .

- Applications : Used in synthesizing longer-chain coumarin derivatives for enhanced lipophilicity in drug design .

- Key Differences : Extended 12-carbon chain increases hydrophobicity and boiling point compared to the 10-carbon analog.

Ethyl 2-Chloroacetoacetate

- Molecular Formula : C₅H₇ClO₃

- Molecular Weight : 150.56 g/mol

- Physical State : Clear to pale yellow liquid .

- Synthesis : Chlorination of acetoacetate esters under controlled conditions .

- Applications : High reactivity in pharmaceuticals and agrochemicals, especially in continuous-flow processes .

- Key Differences : Chlorine substituent enhances electrophilicity, making it more reactive than acetyl-substituted esters.

Ethyl 2-Phenylacetoacetate

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.2 g/mol

- Physical State : Neat oil .

- Synthesis : Alkylation of acetoacetate with benzyl halides .

- Applications : Precursor in synthesizing phenylacetone, a controlled substance .

- Key Differences : Aromatic phenyl group introduces steric hindrance and π-π interactions, altering solubility and reactivity.

Table 1: Comparative Analysis of Key Properties

Key Findings:

Chain Length Impact: Increasing alkyl chain length (e.g., from C10 to C12 in this compound vs. dodecanoate) enhances lipophilicity, affecting bioavailability in drug formulations .

Functional Group Influence: The acetyl group in this compound provides a ketone moiety for further derivatization, unlike ethyl decanoate, which is metabolically stable .

Research and Industrial Relevance

- Synthetic Utility: this compound’s phase-transfer synthesis is scalable, enabling homolog production with varying chain lengths for tailored applications .

- Flavor vs. Pharma: While ethyl decanoate dominates food industries, acetylated analogs are niche intermediates in medicinal chemistry due to their reactive ketone groups .

- Regulatory Status: this compound is listed under food additive regulations (e.g., Japan’s Food Sanitation Law) but is primarily used in research settings .

Biological Activity

Ethyl 2-acetyldecanoate, a compound with the molecular formula and a molecular weight of 242.3544 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential applications in pharmaceuticals.

This compound is synthesized through various methods, including the reaction of acetic anhydride with decanoic acid derivatives. Its structure can be represented as follows:

The compound is characterized by an acyl group that contributes to its biological activities.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound against a range of bacterial strains. The following table summarizes the antibacterial activity observed in various studies:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Bacillus subtilis | 25 | |

| Escherichia coli | 10 | |

| Geotrichum candidum | 5 |

The compound exhibited significant activity against Bacillus subtilis, with a notable zone of inhibition, indicating its potential as a natural antibacterial agent suitable for food preservation or pharmaceutical applications.

Enzyme Inhibition Studies

In addition to its antibacterial properties, this compound has been evaluated for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers such as breast cancer. The following findings were noted:

- Inhibition Assays : this compound was tested in both intact MCF-7 breast cancer cells and placental microsomes.

- IC50 Values : The compound demonstrated IC50 values in the low nanomolar range, indicating potent inhibition of STS activity.

The results suggest that this compound can effectively cross cell membranes and inhibit STS under physiological conditions, making it a candidate for further development in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy : A study conducted on various extracts containing this compound highlighted its effectiveness against clinically isolated uropathogens. The extract showed substantial antibacterial activity, particularly against Enterobacter sp., reinforcing the compound's potential as a therapeutic agent .

- Pharmaceutical Applications : Research into the structure-activity relationship (SAR) of related compounds shows that modifications to the acyl chain can enhance biological activity. This opens avenues for designing more effective derivatives based on this compound for targeted therapies in infectious diseases and cancer treatment .

Chemical Reactions Analysis

Method 1: Acylation of Ethyl Potassium Malonate

Reaction of ethyl potassium malonate with decanoyl chloride in the presence of MgCl₂ and triethylamine yields ethyl 2-acetyldecanoate :

Method 2: Hydride-Shift Reaction

Ethyl diazoacetate reacts with decanal in the presence of SnCl₂, inducing a 1,2-hydride shift to form the β-keto ester :

Acidic Hydrolysis

In acidic media, the ester hydrolyzes to 2-acetyldecanoic acid and ethanol :

-

Conditions : Dilute HCl or H₂SO₄, reflux.

Basic Hydrolysis (Saponification)

In alkaline conditions, the ester forms the sodium salt of 2-acetyldecanoic acid :

Alkylation Reactions

The α-hydrogens of this compound are deprotonated by strong bases (e.g., NaH) to form enolates, which undergo nucleophilic alkylation :

Enolate Formation and Alkylation

Decarboxylation

Heating this compound under acidic or basic conditions induces decarboxylation , yielding a ketone :

-

Mechanism : Keto-enol tautomerization followed by CO₂ elimination .

-

Applications : Synthesis of long-chain ketones for fragrances or pharmaceuticals.

Complexation with Metal Ions

The β-keto ester moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Al³⁺) :

Research Findings

-

Stereochemical Outcomes : The β-keto ester’s enolate exhibits regioselectivity during alkylation, favoring substitution at the less hindered α-position .

-

Industrial Relevance : Used in synthesizing branched fatty acid derivatives for lubricants and surfactants .

This compound’s versatility in organic synthesis stems from its dual reactivity as a nucleophile (via enolates) and electrophile (via ester groups). Further studies on its catalytic applications and biodegradability are warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.